molecular formula C9H7NO2 B1344284 5-Formyl-2-methoxybenzonitrile CAS No. 21962-50-5

5-Formyl-2-methoxybenzonitrile

Cat. No.: B1344284
CAS No.: 21962-50-5
M. Wt: 161.16 g/mol
InChI Key: DNIULCZQFGZTRF-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

5-Formyl-2-methoxybenzonitrile can be synthesized through different synthetic routes. One common method involves the formylation of 2-methoxybenzonitrile using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods:

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Formyl-2-methoxybenzonitrile can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as .

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as or in acidic conditions.

    Reduction: Reducing agents like or in anhydrous solvents.

    Substitution: Nucleophiles such as or in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 5-formyl-2-methoxybenzoic acid.

    Reduction: Formation of 5-formyl-2-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-methoxybenzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in material science research.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Methoxybenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Formyl-2-hydroxybenzonitrile: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and solubility.

    5-Formyl-2-methylbenzonitrile: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

Uniqueness:

5-Formyl-2-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in research and industrial applications.

Properties

IUPAC Name

5-formyl-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIULCZQFGZTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306065
Record name 5-Formyl-2-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21962-50-5
Record name 5-Formyl-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21962-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-2-methoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID201306065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyl-2-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

Add copper (I) cyanide (4.58 g, 51.2 mmol) to a solution of 3-bromo-4-methoxy-benzaldehyde (10.0 g, 46.5 mmol) in N,N-dimethylformamide (0.2 M). Heat the solution to 120° C. and stir the solution for 1 d. Quench with potassium carbonate (sat) and extract with diethyl ether (5×). Wash organic layers with water, dry with sodium sulfate, and concentrate to afford the title compound (5.00 g, 31.0 mmol, 67%): 1H NMR (400 MHz, DMSO-d6) δ 4.04 (s, 3H), 7.47 (d, J=8.6 Hz, 1H), 8.20 (m, 1H), 8.33 (m, 1H), 9.91 (s, 1H).
Name
copper (I) cyanide
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

Add copper (I) cyanide (4.58 g, 51.2 mmol) to a solution of 3-bromo-4-methoxy-benzaldehyde (10.0 g, 46.5 mmol) in N,N-dimethylformamide (0.2 M). Heat the solution to 120° C. and stir the solution for 1d. Quench with potassium carbonate (sat) and extract with diethyl ether (5×). Wash organic layers with water, dry with sodium sulfate, and concentrate to afford the title compound (5.00 g, 31.0 mmol, 67%): 1H NMR (400 MHz, DMSO-d6) δ 4.04 (s, 3H), 7.47 (d, J=8.6 Hz, 1H), 8.20 (m, 1H), 8.33 (m, 1H), 9.91 (s, 1H).
Name
copper (I) cyanide
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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